5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxythianylmethyl group attached to the nitrogen atom at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine typically involves the following steps:
Substitution Reaction: The methoxythianylmethyl group can be introduced through a substitution reaction. This involves the reaction of a suitable thianylmethyl derivative with the brominated pyrimidine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxythianylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the pyrimidine ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom at the 5th position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium thiolate (NaSR), or primary amines (RNH₂) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or hydrogenated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, viral infections, and inflammatory diseases.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific enzymes or receptors.
Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxythianylmethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyrimidine: Similar in structure but lacks the methoxythianylmethyl group.
N-Methyl-5-bromopyrimidin-2-amine: Similar but with a methyl group instead of the methoxythianylmethyl group.
5-Bromo-4-methylthiazole-2-amine: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine is unique due to the presence of both the bromine atom and the methoxythianylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides opportunities for the development of novel compounds with enhanced activity and selectivity.
Properties
IUPAC Name |
5-bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3OS/c1-16-11(2-4-17-5-3-11)8-15-10-13-6-9(12)7-14-10/h6-7H,2-5,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNNRDYZJOERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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